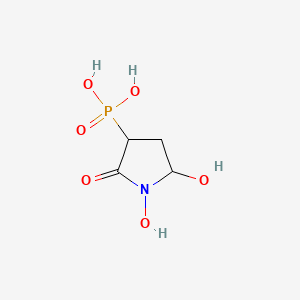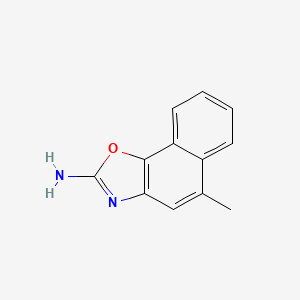
SKA-121
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SKA-121: は、中間コンダクタンスカルシウム活性化カリウムチャネル(KCa3.1)の選択的活性化因子として知られる合成化合物です。 また、小コンダクタンスカルシウム活性化カリウムチャネル(KCa2.3)も活性化することが知られていますが、その効力は著しく低くなっています 。 この化合物は、特に心血管および神経系の研究において、潜在的な治療用途について広く研究されてきました 。
作用機序
SKA-121は、中間コンダクタンスカルシウム活性化カリウムチャネル(KCa3.1)を選択的に活性化することによってその効果を発揮します。チャネルのカルモジュリン結合ドメインに結合し、チャネルのカルシウムイオンに対する感受性を高めます。 これにより、チャネルの開放確率が増加し、より多くのカリウムイオンが流れ込むようになります。その結果、細胞の興奮性とイオン恒常性が調節されます 。
類似化合物の比較
類似化合物:
SKA-31: KCa3.1チャネルの別の選択的活性化因子ですが、効力と選択性のプロファイルが異なります。
NS309: this compoundと同様、KCa3.1およびKCa2.3チャネルのポジティブゲーティングモジュレーターですが、薬理学的特性が異なります.
独自性: this compoundは、他のカリウムチャネルよりもKCa3.1チャネルに対して高い選択性を有するという点で独特です。 この選択性により、さまざまな生理学的および病理学的プロセスにおけるKCa3.1チャネルの特定の役割を研究するための貴重なツールとなっています 。
生化学分析
Biochemical Properties
5-Methylnaphtho[2,1-d]oxazol-2-amine is known to interact with KCa3.1 (IKCa1, IK1, KCa4, SKCa4, SK4), a subtype of small conductance Ca2±activated K+ channels . The compound exhibits 200- to 400-fold selectivity over CaV1.2 as well as representative KVs (KV1.3, KV2.1, KV3.1, and KV11.1) and NaV (NaV1.2, NaV1.4, NaV1.5, and NaV1.7) channels .
Cellular Effects
In cellular processes, 5-Methylnaphtho[2,1-d]oxazol-2-amine has been observed to significantly lower mean arterial blood pressure in wild-type, but not KCa3.1 (-/-), normotensive and hypertensive mice .
Molecular Mechanism
The molecular mechanism of 5-Methylnaphtho[2,1-d]oxazol-2-amine involves its binding to the calmodulin-binding domain (CaM-BD)/calmodulin (CaM) interface of KCa3.1 and KCa2.3 . It forms a hydrogen bond network with R362 in KCa3.1 . The compound’s selectivity for KCa3.1 over KCa2.3 is due to better overall shape complementarity and hydrophobic interactions with S372 and M368 on KCa3.1 and M72 on CaM at the KCa3.1-CaM-BD/CaM interface .
Dosage Effects in Animal Models
In animal models, specifically mice, 5-Methylnaphtho[2,1-d]oxazol-2-amine has been observed to significantly lower mean arterial blood pressure when applied in vivo
準備方法
合成経路と反応条件: SKA-121は、等電子置換法によって合成されます。 詳細な合成経路には、this compoundの主要な成分であるナフト[2,1-d]オキサゾール-2-アミン構造の形成が含まれます 。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を含みます。
工業生産方法: this compoundの具体的な工業生産方法はあまり文書化されていませんが、この化合物は研究目的のためにラボで合成されています。 生産プロセスには、再結晶やクロマトグラフィーなどの精製工程を含む、標準的な有機合成技術が用いられています。これにより、高純度レベルが達成されます 。
化学反応の分析
反応の種類: SKA-121は、その構造内に反応性官能基が存在するため、主に置換反応を起こします。 また、特定の条件下では酸化および還元反応にも参加できます 。
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。反応は通常、制御された温度で有機溶媒中で行われます。
酸化反応: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用できます。
還元反応: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、さまざまな官能基を持つthis compoundのさまざまな誘導体が生成される可能性があります 。
科学研究への応用
化学: this compoundは、カリウムチャネルの調節を研究するためのツール化合物として使用されます。 これにより、これらのチャネルの構造活性相関と細胞生理学における役割を理解することができます 。
生物学: 生物学的研究では、this compoundは、細胞増殖、アポトーシス、イオン輸送など、さまざまな細胞プロセスにおけるカリウムチャネルの役割を調査するために使用されます 。
医学: this compoundは、心血管疾患、高血圧、神経疾患の治療における潜在的な治療用途を持っています。 動物モデルでは血圧を低下させることが示されており、神経保護効果も期待されています 。
産業: 主に研究で使用されていますが、this compoundは、カリウムチャネルを調節する役割を果たすため、これらのチャネルを標的とした新薬開発の候補となります 。
科学的研究の応用
Chemistry: SKA-121 is used as a tool compound to study the modulation of potassium channels. It helps in understanding the structure-activity relationships of these channels and their role in cellular physiology .
Biology: In biological research, this compound is used to investigate the role of potassium channels in various cellular processes, including cell proliferation, apoptosis, and ion transport .
Medicine: this compound has potential therapeutic applications in treating cardiovascular diseases, hypertension, and neurological disorders. It has been shown to lower blood pressure in animal models and may have neuroprotective effects .
Industry: While primarily used in research, this compound’s role in modulating potassium channels makes it a candidate for developing new drugs targeting these channels .
類似化合物との比較
SKA-31: Another selective activator of KCa3.1 channels, but with different potency and selectivity profiles.
Uniqueness: this compound is unique in its high selectivity for KCa3.1 channels over other potassium channels. This selectivity makes it a valuable tool for studying the specific roles of KCa3.1 channels in various physiological and pathological processes .
特性
IUPAC Name |
5-methylbenzo[g][1,3]benzoxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGUERWMMMQFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does SKA-121 interact with its target and what are the downstream effects?
A1: this compound binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by this compound has been linked to blood pressure regulation [].
Q2: What are the structural determinants for this compound's selectivity towards KCa3.1 over KCa2 channels?
A2: this compound displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. This compound forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.
Q3: What is the significance of the 5-methyl group in this compound for its selectivity profile?
A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in this compound []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].
Q4: Have any in vivo studies been conducted with this compound, and what were the outcomes?
A4: Yes, this compound has been investigated in vivo using blood pressure telemetry experiments []. Administration of this compound (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
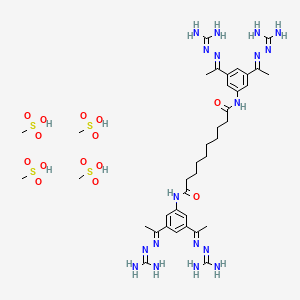
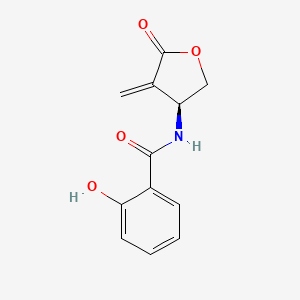
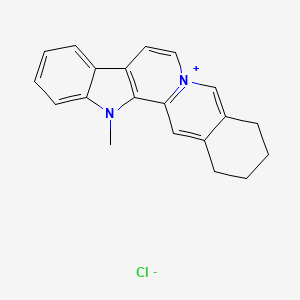

![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)
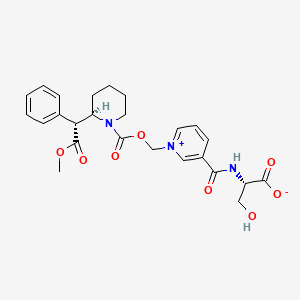
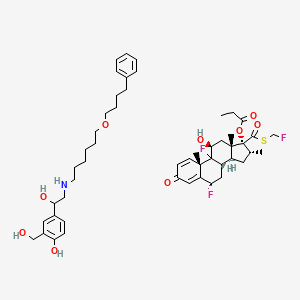
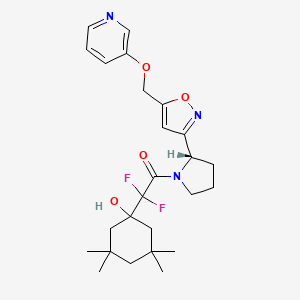
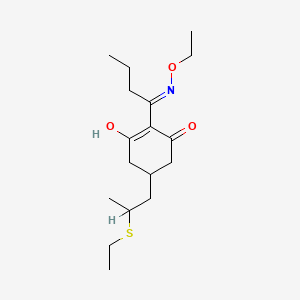
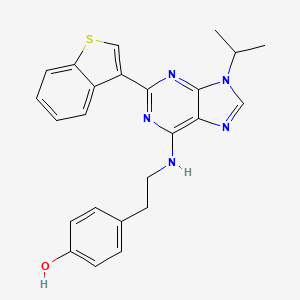
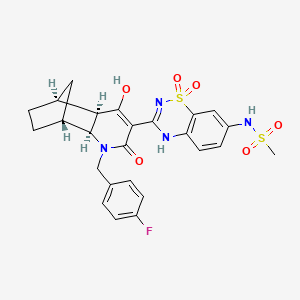
![(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid](/img/structure/B610802.png)
